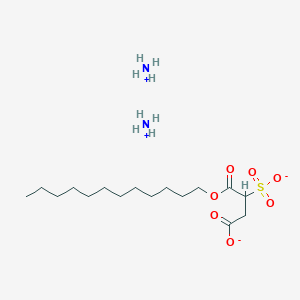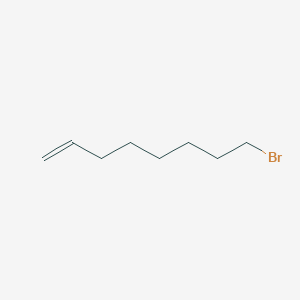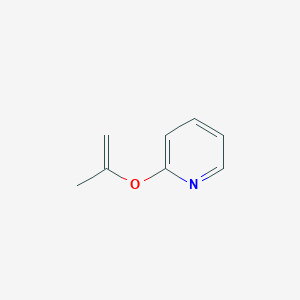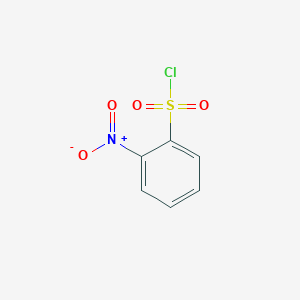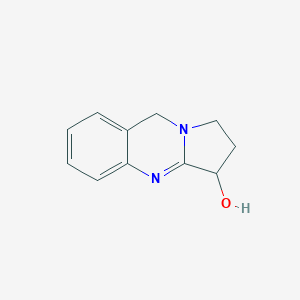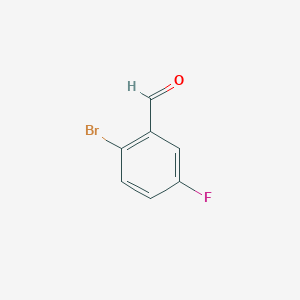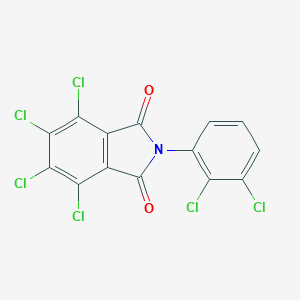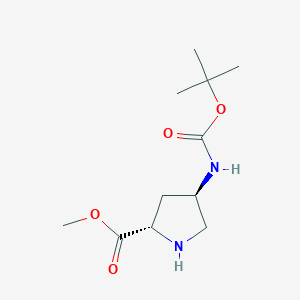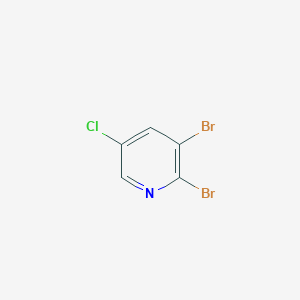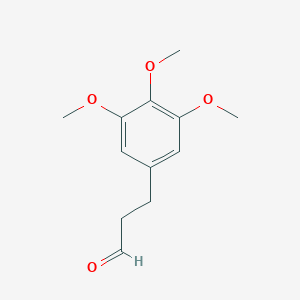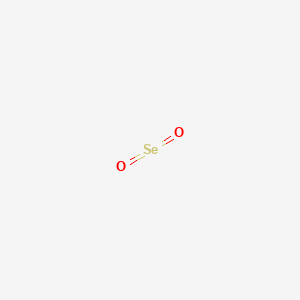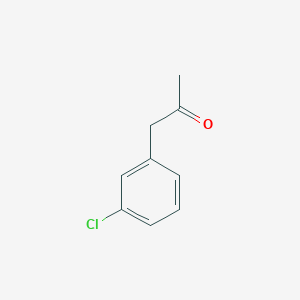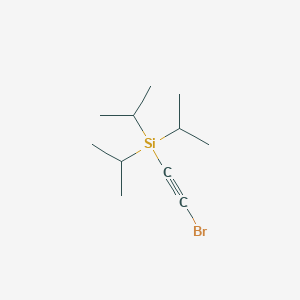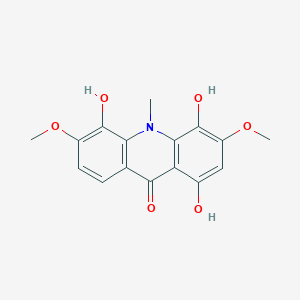![molecular formula C7H9ClN2O2S B045397 Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 111608-52-7](/img/structure/B45397.png)
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its potential as a therapeutic agent for various diseases. It has also been shown to have antimicrobial and antifungal properties, which may make it useful in the development of new antibiotics. However, one of the limitations of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its antimicrobial and antifungal properties and its potential use in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to address its toxicity concerns.
Conclusion:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation in the brain. While it has potential as a therapeutic agent, its toxicity concerns need to be addressed. Future research directions include further exploration of its therapeutic potential, investigation of its antimicrobial and antifungal properties, and understanding its mechanism of action and toxicity concerns.
Synthesemethoden
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been synthesized using various methods. One of the most common methods is the reaction between 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid and ethyl carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.
Eigenschaften
CAS-Nummer |
111608-52-7 |
|---|---|
Produktname |
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
Molekularformel |
C7H9ClN2O2S |
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
ethyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-7(11)10-6-9-5(3-8)4-13-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
ULTYBEAJUYCZEN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
Kanonische SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
Synonyme |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



